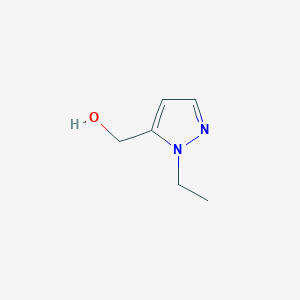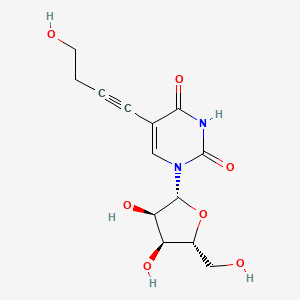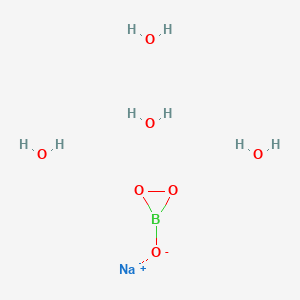
Chlorhydrate de 1-chlorophtalazine
Vue d'ensemble
Description
1-Chlorophthalazine hydrochloride is a chemical compound with the IUPAC name 1-chlorophthalazine hydrochloride . It has a molecular weight of 201.05 . The compound is typically stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of 1-Chlorophthalazine hydrochloride involves the use of phosphorous oxychloride and powdered phthalazinone . The reaction mass appears as a suspension and is heated to about 60°C with stirring .Molecular Structure Analysis
The molecular formula of 1-Chlorophthalazine hydrochloride is C8H6Cl2N2 . The InChI code is 1S/C8H5ClN2.ClH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H . The compound has a topological polar surface area of 25.8 Ų .Chemical Reactions Analysis
1-Chlorophthalazine hydrochloride is known to react with trichlorophosphate at 0 - 60°C . The reaction is followed by a reaction with hydrogen chloride in ethyl acetate at 0 - 5°C for 1.5 hours .Physical And Chemical Properties Analysis
1-Chlorophthalazine hydrochloride is a powder . It has a molecular weight of 201.05 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 .Applications De Recherche Scientifique
Recherche en neurosciences
Chlorhydrate de 1-chlorophtalazine : a été identifié comme un composé d'intérêt en neurosciences, en particulier dans l'étude des migraines et des troubles neurologiques. Son rôle à la fois de vasodilatateur et d'agoniste des récepteurs de la sérotonine en fait un sujet précieux pour la recherche sur les symptômes pénibles associés aux migraines .
Études cardiovasculaires
En recherche cardiovasculaire, le This compound est utilisé comme intermédiaire dans la synthèse du chlorhydrate d'hydralazine, un médicament utilisé pour traiter l'hypertension. Le rôle du composé dans la préparation des sels d'hydralazine met en évidence son importance dans le développement de traitements pour les maladies cardiovasculaires .
Recherche sur le traitement des migraines
Le potentiel du composé dans la recherche sur le traitement des migraines est important en raison de ses propriétés pharmacologiques. Des études se sont concentrées sur son efficacité dans la prévention des migraines, en mettant l'accent sur la compréhension de son mécanisme d'action et de sa sécurité et de son efficacité comparées à d'autres médicaments .
Pharmacologie
This compound : est un composant clé de la recherche pharmacologique en raison de sa participation à la synthèse de divers médicaments. Il sert de précurseur dans la fabrication des sels d'hydralazine, qui sont utilisés pour traiter des affections comme l'hypertension artérielle et l'insuffisance cardiaque .
Études sur les récepteurs de la sérotonine
Ce composé est également essentiel dans les études sur les récepteurs de la sérotonine. Ses propriétés permettent aux chercheurs d'explorer les fondements moléculaires de l'activation et de la modulation des récepteurs, ce qui est crucial pour développer des traitements pour des troubles comme la dépression et l'anxiété .
Essais cliniques
Bien que le This compound lui-même ne soit peut-être pas le sujet direct des essais cliniques, ses dérivés sont explorés pour leur activité antiproliférative, en particulier dans le contexte de la recherche sur le cancer. Cela souligne la pertinence du composé dans le développement de nouveaux agents thérapeutiques .
Safety and Hazards
The compound is associated with certain hazards. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
1-Chlorophthalazine hydrochloride is a derivative of phthalazine, a class of compounds that have been shown to exhibit anti-proliferative activity It’s known that phthalazine derivatives have been studied for their potential as antitumor agents .
Mode of Action
It’s known that phthalazine derivatives can interact with their targets, leading to changes that result in anti-proliferative activity . This suggests that 1-Chlorophthalazine hydrochloride may also interact with its targets in a similar manner, leading to changes that inhibit cell proliferation.
Biochemical Pathways
Given the anti-proliferative activity of phthalazine derivatives, it’s plausible that this compound may affect pathways related to cell proliferation and growth .
Result of Action
1-Chlorophthalazine hydrochloride and other phthalazine derivatives have been shown to exhibit anti-proliferative activity . This suggests that the molecular and cellular effects of 1-Chlorophthalazine hydrochloride’s action may include the inhibition of cell proliferation.
Propriétés
IUPAC Name |
1-chlorophthalazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2.ClH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXKUBPEUUXLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300843-36-1 | |
| Record name | 1-chlorophthalazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylbenzo[d]isoxazole-5-carbonitrile](/img/structure/B1648317.png)



![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)


![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B1648349.png)




